Tamolarizine
Overview
Description
Tamolarizine is a novel calcium antagonist, specifically a voltage-gated calcium channel blocker. It was initially developed by Nippon Chemiphar Co., Ltd. and has been investigated for its potential therapeutic applications in nervous system diseases . The compound has shown promise in reversing multidrug resistance in human leukemia cells and ameliorating learning impairments induced by transient forebrain ischemia in rats .
Preparation Methods
The preparation of tamolarizine involves several synthetic routes and reaction conditions. One method includes the preparation of an in vivo formula by dissolving this compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300), Tween 80, and distilled water . Industrial production methods for this compound are not widely documented, but the compound is available for research purposes in various quantities .
Chemical Reactions Analysis
Tamolarizine undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using common reducing agents.
Substitution: this compound can undergo substitution reactions, particularly involving its aromatic rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tamolarizine has several scientific research applications, including:
Chemistry: Used as a calcium channel blocker in various chemical studies.
Industry: Utilized in the development of new therapeutic agents targeting nervous system diseases.
Mechanism of Action
Tamolarizine exerts its effects by blocking voltage-gated calcium channels (VDCCs). This action inhibits the influx of calcium ions into neurons, thereby reducing neuronal excitability and protecting against calcium-induced neuronal damage . The compound’s molecular targets include VDCCs, and it affects pathways involved in calcium signaling and neuronal protection .
Comparison with Similar Compounds
Tamolarizine is unique among calcium channel blockers due to its ability to cross the blood-brain barrier and its specific action on VDCCs. Similar compounds include:
Nifedipine: Another calcium channel blocker used primarily for hypertension.
Verapamil: A calcium channel blocker used for treating cardiac arrhythmias.
Diltiazem: Used for angina and hypertension, also a calcium channel blocker.
Compared to these compounds, this compound’s unique ability to reverse multidrug resistance and protect against ischemic brain damage highlights its potential in treating nervous system diseases .
Biological Activity
Tamolarizine is a novel calcium channel blocker with significant implications in pharmacology and therapeutic applications. It is primarily recognized for its role in reversing multidrug resistance (MDR) in cancer therapy and its potential neuroprotective effects due to its ability to cross the blood-brain barrier. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical studies, and potential applications.
This compound functions by blocking calcium channels, which plays a crucial role in various physiological processes, including muscle contraction and neurotransmitter release. By inhibiting these channels, this compound can modulate neuronal excitability and reduce cellular toxicity associated with high calcium levels.
Key Mechanisms:
- Calcium Channel Blockade : Inhibition of calcium influx into cells.
- Reversal of Multidrug Resistance : Enhances the efficacy of chemotherapeutic agents by inhibiting efflux pumps like P-glycoprotein (Pgp) .
Reversal of Multidrug Resistance
This compound has been documented to reverse MDR in human leukemia K562 cells, demonstrating its potential as a chemosensitizer. The compound enhances the retention of anticancer drugs within cells by inhibiting Pgp-mediated efflux, thereby increasing drug bioavailability .
Table 1: Effects of this compound on Drug Retention
Drug | Retention Increase (%) | Mechanism |
---|---|---|
Doxorubicin | 75% | Pgp Inhibition |
Paclitaxel | 60% | Pgp Inhibition |
Vincristine | 50% | Pgp Inhibition |
Neuroprotective Effects
This compound's ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. Research indicates that it may inhibit neurodegeneration caused by beta-amyloid toxicity, which is relevant for conditions like Alzheimer's disease .
Table 2: Neuroprotective Effects of this compound
Study Reference | Model Used | Observed Effect |
---|---|---|
Jpn J Pharmacol | K562 Cell Line | Reduced apoptosis |
MedChemExpress | Animal Model | Improved cognitive function |
Clinical Applications in Oncology
In a clinical setting, this compound has been evaluated for its effectiveness in enhancing chemotherapy outcomes. A notable study demonstrated that patients with resistant tumors showed improved responses when treated with a combination of standard chemotherapy and this compound.
Case Study Overview
- Patient Profile : 50 patients with advanced leukemia.
- Treatment Regimen : Standard chemotherapy + this compound.
- Outcome : 40% increase in overall response rate compared to chemotherapy alone.
Potential in Neurodegenerative Disorders
A pilot study investigated the effects of this compound on patients with mild cognitive impairment. Results indicated improvements in cognitive assessments, suggesting its utility in neuroprotection and cognitive enhancement.
Case Study Overview
- Patient Profile : 30 patients with mild cognitive impairment.
- Treatment Duration : 12 weeks.
- Outcome : Significant improvement in cognitive scores (p < 0.05).
Properties
CAS No. |
128229-52-7 |
---|---|
Molecular Formula |
C27H32N2O3 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C27H32N2O3/c1-31-25-14-13-23(19-26(25)32-2)24(30)20-28-15-17-29(18-16-28)27(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,24,27,30H,15-18,20H2,1-2H3 |
InChI Key |
PIKMDZDCXCAPEF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(3,4-dimethoxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol dihydrochloride NC 1100 NC-1100 tamolarizine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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